molecular formula C19H29N3O4S B11345124 1-(benzylsulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide

1-(benzylsulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B11345124
M. Wt: 395.5 g/mol
InChI Key: CFRXUTMUIDCBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a morpholine ring, a piperidine ring, and a phenylmethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 1-phenylmethanesulfonyl chloride with piperidine-4-carboxamide under basic conditions to form the intermediate. This intermediate is then reacted with 2-(morpholin-4-yl)ethylamine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization or chromatography might be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, N-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool for understanding receptor-ligand interactions .

Medicine

In medicinal chemistry, N-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes .

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(MORPHOLIN-4-YL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of morpholine, piperidine, and phenylmethanesulfonyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .

Properties

Molecular Formula

C19H29N3O4S

Molecular Weight

395.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H29N3O4S/c23-19(20-8-11-21-12-14-26-15-13-21)18-6-9-22(10-7-18)27(24,25)16-17-4-2-1-3-5-17/h1-5,18H,6-16H2,(H,20,23)

InChI Key

CFRXUTMUIDCBQH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCN2CCOCC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.